molecular formula C8H5ClN2O2 B1357490 8-Chloroquinazoline-2,4(1H,3H)-dione CAS No. 62484-22-4

8-Chloroquinazoline-2,4(1H,3H)-dione

Cat. No. B1357490
CAS RN: 62484-22-4
M. Wt: 196.59 g/mol
InChI Key: AKXWCWNEEZHWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione involves several steps. For instance, 2-Amino-3-chlorobenzoic acid and urea were heated together at 140 C. for 2 hours and at 180 C. for 24 h. Then the reaction mixture was cooled and triturated with hot water followed by ethyl acetate. The solid was filtered and dried to give the product .

Scientific Research Applications

Pharmacological Properties and Molecular Modeling

The derivatives of 3-hydroxy-7-chloroquinazoline-2,4-dione, including those with 8-chloroquinazoline, have been identified as antagonists at ionotropic glutamate receptors. These compounds have shown increased affinity and selectivity for AMPA and kainate receptors, demonstrating effectiveness in reducing neuronal damage and exhibiting anticonvulsant effects. Molecular modeling has played a significant role in understanding their interaction with receptor sites (Colotta et al., 2012).

Synthetic Chemistry and Reactions

The reactivity of 8-chloroquinazoline derivatives has been extensively studied. For instance, 6-bromo-8-chloro-sulfonylquinazoline-2,4(1H,3H)-dione has been synthesized and its interaction with nucleophilic reagents explored, revealing a range of potential derivatives. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Kuryazov et al., 2010).

Catalysis and Organic Synthesis

The utility of 8-chloroquinazoline derivatives in organic synthesis has been demonstrated. For instance, 3-Azidoquinoline-2,4(1H,3H)-diones, accessible from 8-chloroquinazoline, are used in copper(I)-catalyzed [3 + 2] cycloaddition reactions with terminal alkynes. This process yields 1,4-disubstituted 1,2,3-triazoles, highlighting the role of these compounds in the synthesis of structurally diverse molecules (Kafka et al., 2011).

Antimycobacterial Activity

Some derivatives of 8-chloroquinazoline, such as 3-arylquinazoline-2,4(1H,3H)-diones, have been synthesized and evaluated for their antimycobacterial activities. These compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogenic mycobacteria, indicating potential applications in the treatment of tuberculosis and related diseases (Waisser et al., 2001).

Enzyme Inhibition

3-Phenylsulfonylquinazoline-2,4-dione derivatives, which include the 8-chloroquinazoline moiety, have been identified as inhibitors of human heart chymase, an enzyme implicated in cardiovascular diseases. These compounds have been studied for their structure-activity relationships, revealing insights into their potential therapeutic applications (Fukami et al., 2000).

properties

IUPAC Name

8-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXWCWNEEZHWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598996
Record name 8-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinazoline-2,4(1H,3H)-dione

CAS RN

62484-22-4
Record name 8-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
8-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
8-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
8-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
8-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
8-Chloroquinazoline-2,4(1H,3H)-dione

Citations

For This Compound
2
Citations
XC Tian, X Huang, D Wang, F Gao - Chemical and Pharmaceutical …, 2014 - jstage.jst.go.jp
An efficient one-pot synthesis of quinazoline-2, 4 (1H, 3H)-diones was developed. First, the reactions of anthranilic acid derivatives with potassium cyanate afforded the corresponding …
Number of citations: 10 www.jstage.jst.go.jp
WC Yu, TY Yeh, CH Ye, PCT Chong… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis is incurable, and its progression is difficult to control and thus can lead to pulmonary deterioration. Pan-histone deacetylase inhibitors such as SAHA have …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.